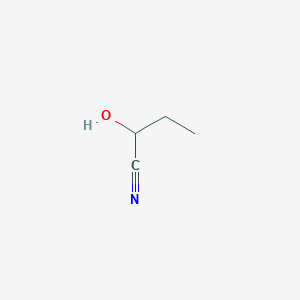

2-Hydroxybutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSSTOSZJANVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963276 | |

| Record name | 2-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4476-02-2 | |

| Record name | 2-Hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4476-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyronitrile, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxybutanenitrile. It includes a detailed summary of its core properties, spectroscopic data, and key chemical reactions. Furthermore, this guide presents detailed experimental protocols for the synthesis of this compound and its principal chemical transformations. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and experimental workflows, offering a valuable resource for researchers, chemists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound, also known as propionaldehyde (B47417) cyanohydrin, is a chiral organic compound containing both a hydroxyl and a nitrile functional group.[1] This bifunctionality makes it a versatile intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Propionaldehyde cyanohydrin, 2-Hydroxybutyronitrile | [1] |

| CAS Number | 4476-02-2 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Density | 0.962 g/mL at 20°C | |

| Boiling Point | 108-114°C at 30 mmHg | |

| SMILES | CCC(C#N)O | [1] |

| InChI | InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3 | [1] |

| InChIKey | NHSSTOSZJANVEV-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks and Assignments | Source(s) |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (broad, O-H stretch), ~2970, ~2940, ~2880 (C-H stretch), ~2245 (C≡N stretch) | [3][4][5] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | The proton of the C-H group adjacent to the hydroxyl and nitrile groups is expected between 3.5-5.5 ppm. The CH₂ protons of the ethyl group would appear around 1.8-2.5 ppm, and the CH₃ protons would be further upfield around 0.8-1.9 ppm. The hydroxyl proton signal is broad and can appear between 0.5-5.0 ppm. | [6][7] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | The carbon of the nitrile group (C≡N) typically appears in the range of 110-120 ppm. The carbon bearing the hydroxyl group (CH-OH) is expected between 60-80 ppm. The carbons of the ethyl group would be found in the aliphatic region (10-50 ppm). | [8][9][10] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 85. A common fragmentation would be the loss of an ethyl group ([M-C₂H₅]⁺) resulting in a peak at m/z = 56. | [3][11][12][13] |

Experimental Protocols

Synthesis of this compound from Propanal

This protocol details the synthesis of this compound via the nucleophilic addition of cyanide to propanal.

Experimental Workflow: Synthesis of this compound

Materials:

-

Propanal

-

Sodium bisulfite (NaHSO₃)

-

Sodium cyanide (NaCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Saturated brine solution

-

Water

Procedure:

-

In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water.

-

Once the sodium bisulfite has dissolved, place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.

-

Separately, cool a solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water and 174 g (3.0 mol) of propanal to 0°C in ice-salt baths.

-

Add the cold propanal to the stirring sodium bisulfite solution in one portion. The temperature will rise and then return to approximately 0°C.

-

After 30 minutes, add the cold sodium cyanide solution in one portion. The temperature will again rise and then return to around 0°C.

-

Stir the mixture for 2 hours at 0°C, during which a thick white precipitate will form.

-

Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.

-

Combine the aqueous solutions and extract with three 1-L portions of diethyl ether.

-

Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium sulfate.

-

Filter the solution and remove the ether using a rotary evaporator.

-

Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.

-

Distill the residue under reduced pressure to obtain this compound.

Hydrolysis of this compound to 2-Hydroxybutanoic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[14][15][16]

Experimental Protocol: Acidic Hydrolysis

Materials:

-

This compound

-

Dilute Hydrochloric Acid (e.g., 6 M)

-

Reflux apparatus

Procedure:

-

Place the this compound in a round-bottomed flask.

-

Add an excess of dilute hydrochloric acid.

-

Heat the mixture under reflux for several hours.

-

After cooling, the 2-hydroxybutanoic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent removal of the solvent.

Reduction of this compound to 2-Amino-1-butanol

The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[17][18][19]

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Apparatus for reaction under an inert atmosphere

Procedure:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting precipitate and wash it with the ether/THF.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 2-amino-1-butanol.

Key Chemical Reactions and Signaling Pathways

This compound is a valuable precursor for various chemical transformations. The presence of both a hydroxyl and a nitrile group allows for selective reactions.

Diagram of Key Chemical Transformations

The primary reactions involve the transformation of the nitrile group. Acid or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxybutanoic acid.[14][15][16] Strong reducing agents, such as lithium aluminum hydride, reduce the nitrile to a primary amine, forming 2-amino-1-butanol.[17][18][19] The hydroxyl group can also undergo reactions such as esterification or oxidation, further expanding the synthetic utility of this compound.

Mechanism of Synthesis: Nucleophilic Addition

The formation of this compound from propanal proceeds via a nucleophilic addition mechanism.[20]

In the first step, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of propanal. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. In the second step, this intermediate is protonated by a proton source (such as water or a weak acid) to yield the final product, this compound.[20]

Safety and Handling

This compound is classified as a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[1] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds. Its bifunctional nature allows for a variety of chemical transformations. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | C4H7NO | CID 20553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (s)-2-Hydroxybutanenitrile | C4H7NO | CID 11062301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. whitman.edu [whitman.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. savemyexams.com [savemyexams.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to 2-Hydroxybutanenitrile (CAS Number: 4476-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutanenitrile, also known as propionaldehyde (B47417) cyanohydrin, is an alpha-hydroxynitrile with the chemical formula C₄H₇NO.[1][2] It is a chiral molecule that serves as a versatile building block in organic synthesis.[3] Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and safety information.

Chemical and Physical Properties

This compound is a colorless liquid.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO | [2] |

| Molecular Weight | 85.11 g/mol | [2] |

| CAS Number | 4476-02-2 | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | Propionaldehyde cyanohydrin, α-Hydroxybutyronitrile | [4] |

| Appearance | Colorless oil/liquid | [3] |

| Boiling Point | 108–114 °C (at 30 mmHg) | [1] |

| Density | Not available | |

| Flash Point | Not available | |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the expected spectral data.

3.1. 1H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~1.2 | Triplet | 3H | -CH₃ | [3] |

| ~1.8 | Multiplet | 2H | -CH₂- | [3] |

| ~4.5 | Triplet | 1H | -CH(OH)CN | [3] |

| Variable | Broad Singlet | 1H | -OH | [3] |

3.2. 13C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~10 | -CH₃ | [5][6] |

| ~30 | -CH₂- | [5][6] |

| ~60 | -CH(OH)CN | [5][6] |

| ~120 | -CN | [6][7] |

3.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Functional Group | Reference(s) |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) | [3][8] |

| ~2970 (sharp) | C-H stretch | Alkane (-CH) | [1] |

| ~2250 (sharp) | C≡N stretch | Nitrile (-CN) | [3][8] |

3.4. Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Significance | Reference(s) |

| 85 | Molecular Ion [M]⁺ | [4] |

| 56 | [M-HCN]⁺ | [9] |

| 57 | [M-CO]⁺ | [9] |

Synthesis of this compound

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide source to an aldehyde, typically propanal or butanal. This reaction, known as a cyanohydrin reaction, is often catalyzed by a base.[10][11]

Reaction Mechanism

The cyanohydrin reaction proceeds via a two-step mechanism. First, the cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[11] This is followed by the protonation of the resulting alkoxide intermediate to yield the final hydroxynitrile product.[10]

Caption: Mechanism of this compound synthesis.

Experimental Protocol: Synthesis from Propanal

This protocol describes the synthesis of this compound from propanal. Caution: This reaction involves the use of highly toxic sodium cyanide. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Propanal

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water

-

3-L, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In the 3-L flask, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water and cool to 0°C in an ice-salt bath with vigorous stirring.[1]

-

Separately, cool a solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water and 174 g (3.0 mol) of propanal to 0°C.[1]

-

Add the cold propanal to the sodium bisulfite solution in one portion. The temperature will rise and then return to approximately 0°C.[1]

-

After 30 minutes, add the cold sodium cyanide solution in one portion. The temperature will rise again and then return to about 0°C.[1]

-

Stir the mixture for 2 hours at 0°C, during which a white precipitate will form.[1]

-

Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.[1]

-

Combine the aqueous solutions and extract three times with 1-L portions of ethyl ether.[1]

-

Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium sulfate for 2 hours.[1]

-

Filter the solution and remove the ether using a rotary evaporator.[1]

-

Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.[1]

-

Purify the crude product by vacuum distillation to yield this compound (boiling point 108–114°C at 30 mm). The expected yield is 60-75%.[1]

Alternative Synthetic Methods

Other methods for the synthesis of this compound and related cyanohydrins include:

-

Trimethylsilyl (B98337) Cyanide (TMSCN) Method: This approach avoids the direct handling of HCN gas by using trimethylsilyl cyanide as the cyanide source, which forms an O-silylated cyanohydrin intermediate that is subsequently hydrolyzed.[3][12]

-

Enantioselective Enzymatic Synthesis: Hydroxynitrile lyases (HNLs) can be employed as biocatalysts to produce enantiomerically pure (R)- or (S)-2-hydroxybutanenitrile, which is crucial for the synthesis of chiral pharmaceuticals.[12][13]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its two functional groups can be selectively transformed into other functionalities, such as:

-

Hydrolysis of the nitrile group: This can yield α-hydroxy carboxylic acids or α-hydroxy amides.[12]

-

Reduction of the nitrile group: This can produce β-amino alcohols.[12]

These transformations make it a valuable precursor for the synthesis of various pharmaceuticals, including β-blockers and antihypertensive agents, as well as agrochemicals.[14]

Safety and Toxicology

This compound is classified as a toxic substance.[3][4] The toxicity of aliphatic nitriles is often associated with the in vivo liberation of cyanide ions.[15][16]

GHS Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[17]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[17]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[17]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[17]

Due to its high toxicity, handling of this compound requires strict safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood.[12]

Conclusion

This compound is a significant chemical intermediate with diverse applications in organic synthesis. While its synthesis involves hazardous materials, established protocols allow for its efficient preparation. Its utility as a precursor to a range of functionalized molecules underscores its importance in the development of new pharmaceuticals and agrochemicals. Researchers and drug development professionals should be well-versed in its properties, synthesis, and safe handling procedures to effectively utilize this versatile building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H7NO | CID 20553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Propanenitrile, 2-hydroxy- [webbook.nist.gov]

- 10. 40 Propanal will react with hydrogen cyanide to form 2-hydroxybutanenitri.. [askfilo.com]

- 11. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis [docbrown.info]

- 12. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Hydroxybutanenitrile: Synthesis, Spectroscopic Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxybutanenitrile (C₄H₇NO), a versatile chiral building block with significant applications in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the role of this compound as a precursor in the synthesis of notable active pharmaceutical ingredients (APIs) and elucidates the metabolic pathway of its hydrolysis product, 2-hydroxybutyric acid, a key biomarker for oxidative stress.

Introduction

This compound, also known as lactonitrile (B165350) ethyl ether or propanal cyanohydrin, is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1] This unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of α-hydroxy acids, β-amino alcohols, and other key synthons for the pharmaceutical industry.[1][2] The presence of a chiral center at the C2 position means it can exist as (R)- and (S)-enantiomers, the selective synthesis of which is crucial for the development of stereospecific pharmaceuticals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO | [4] |

| Molecular Weight | 85.11 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Propanal cyanohydrin, α-Hydroxybutyronitrile | [4] |

| CAS Number | 4476-02-2 | [4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 176-178 °C | [5] |

| Density | 0.943 g/mL at 25 °C | [5] |

| Solubility | Soluble in water and common organic solvents | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide source to propanal. Both traditional chemical methods and enantioselective enzymatic approaches are employed.

Traditional Chemical Synthesis

This method involves the reaction of propanal with an alkali metal cyanide followed by acidification.

Experimental Protocol:

-

Reaction Setup: A solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Propanal: Propanal is added dropwise to the stirred cyanide solution while maintaining the temperature below 10 °C.

-

Acidification: A solution of a mineral acid, such as hydrochloric acid (HCl), is slowly added to the reaction mixture to neutralize the excess cyanide and catalyze the formation of the cyanohydrin. The pH is carefully monitored and adjusted to be slightly acidic.

-

Work-up: The reaction mixture is extracted with an organic solvent, such as diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Enantioselective Enzymatic Synthesis

For the production of enantiomerically pure (R)- or (S)-2-hydroxybutanenitrile, hydroxynitrile lyases (HNLs) are utilized as biocatalysts.

Experimental Protocol:

-

Enzyme Preparation: A suitable hydroxynitrile lyase (e.g., from Prunus amygdalus for (R)-enantiomer or from Manihot esculenta for (S)-enantiomer) is immobilized or used as a whole-cell catalyst.

-

Reaction Medium: The reaction is typically carried out in a biphasic system consisting of an aqueous buffer (to maintain optimal pH for the enzyme) and an organic solvent (to dissolve the substrate and product).

-

Reaction Execution: Propanal and a cyanide source (e.g., hydrogen cyanide or an in situ generating system) are added to the reaction medium containing the HNL. The reaction is stirred at a controlled temperature.

-

Monitoring: The progress of the reaction and the enantiomeric excess (ee) of the product are monitored using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction reaches completion, the organic phase is separated, and the product is isolated and purified, typically by chromatography.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques.

| Spectroscopic Data | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | FT-IR (neat) | Mass Spectrometry (EI) |

| Characteristic Peaks | δ 4.45 (t, 1H, J=6.0 Hz, -CH(OH)CN), 3.50 (br s, 1H, -OH), 1.90 (m, 2H, -CH₂CH₃), 1.10 (t, 3H, J=7.2 Hz, -CH₂CH₃) | δ 120.5 (-CN), 65.2 (-CH(OH)CN), 30.1 (-CH₂CH₃), 9.8 (-CH₂CH₃) | ν 3400 (br, O-H stretch), 2980, 2940, 2880 (C-H stretch), 2250 (w, C≡N stretch), 1090 (C-O stretch) cm⁻¹ | m/z (%): 85 (M⁺, <1), 57 (100), 56 (40), 29 (80), 28 (55), 27 (65) |

| Reference(s) | [6][7] | [8][9] | [4][10] | [11][12] |

Applications in Drug Development

This compound is a valuable precursor for the synthesis of several active pharmaceutical ingredients due to the versatile reactivity of its hydroxyl and nitrile functionalities.

Synthesis of Ethambutol

Ethambutol is a bacteriostatic antimycobacterial drug used in the treatment of tuberculosis. A key chiral intermediate in its synthesis is (S)-2-aminobutanol, which can be synthesized from (S)-2-hydroxybutanenitrile.

Synthetic Workflow:

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H7NO | CID 20553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.pdx.edu [web.pdx.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to 2-Hydroxybutanenitrile: Synonyms, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybutanenitrile, a versatile chemical intermediate. It covers its nomenclature, chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Common Synonyms | 2-Hydroxybutyronitrile, Propionaldehyde cyanohydrin |

| CAS Number | 4476-02-2[2] |

| Molecular Formula | C4H7NO[1] |

| SMILES | CCC(C#N)O[1] |

| InChI | InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3[1] |

| InChIKey | NHSSTOSZJANVEV-UHFFFAOYSA-N[1] |

Chemical Structure

This compound is a simple aliphatic nitrile possessing a hydroxyl group on the carbon atom adjacent to the nitrile functionality. This bifunctional nature makes it a valuable precursor in organic synthesis.

References

In-depth Technical Guide to the 1H NMR Spectrum of 2-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydroxybutanenitrile, a key analytical technique for its structural elucidation. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Data: ¹H NMR Spectral Parameters

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The following table summarizes the key quantitative data typically observed.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-1 (-CH₃) | ~1.1 | Triplet (t) | 3H | ~7.5 |

| H-3 (-CH₂) | ~1.8 | Quintet (or ddq) | 2H | J(H3, H1) ~7.5, J(H3, H2) ~6.5 |

| H-2 (>CH-) | ~4.4 | Triplet (t) | 1H | ~6.5 |

| -OH | Variable | Broad Singlet (br s) | 1H | N/A |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on factors such as solvent, concentration, and temperature. The multiplicity may also not be observed due to proton exchange.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

A standard protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for calibration of the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Typical acquisition parameters include:

-

Number of scans: 16-64 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-10 ppm

-

Temperature: 298 K (25 °C)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The spin-spin coupling interactions in this compound can be visualized to understand the splitting patterns observed in the ¹H NMR spectrum.

Caption: Spin-spin coupling pathways in this compound.

This diagram illustrates the vicinal coupling between the methyl protons (H-1) and the methylene (B1212753) protons (H-3), and between the methylene protons (H-3) and the methine proton (H-2). These interactions give rise to the observed triplet, quintet (or more complex multiplet), and triplet splitting patterns, respectively.

In-Depth Technical Guide to the 13C NMR Analysis of 2-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Hydroxybutanenitrile. It includes predicted chemical shift data, detailed experimental protocols for sample preparation and spectral acquisition, and logical diagrams to illustrate the structural relationships and experimental workflow. This document is intended to serve as a valuable resource for scientists engaged in the characterization of small organic molecules.

Introduction to 13C NMR of this compound

This compound, a cyanohydrin derived from butanal, possesses four unique carbon environments, making it an ideal candidate for 13C NMR spectroscopic analysis. The presence of a hydroxyl (-OH) and a nitrile (-C≡N) group on adjacent carbons leads to distinct chemical shifts that are characteristic of its structure. Understanding these spectral features is crucial for its identification and characterization in various chemical and pharmaceutical applications.

Predicted 13C NMR Chemical Shift Data

While a publicly available, fully assigned experimental 13C NMR spectrum for this compound is not readily accessible, a reliable prediction of the chemical shifts can be made based on established ranges for similar functional groups and data from analogous structures. The predicted chemical shifts are summarized in Table 1.

The structure of this compound with carbon numbering is as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | Nitrile (C≡N) | 118 - 122 | The nitrile carbon is significantly deshielded and typically appears in this downfield region[1]. |

| C2 | Methine (CH-OH) | 65 - 70 | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is deshielded and falls within the typical range for secondary alcohols. |

| C3 | Methylene (B1212753) (CH2) | 28 - 33 | This is a standard aliphatic methylene carbon. |

| C4 | Methyl (CH3) | 9 - 14 | This is a typical terminal methyl carbon in an aliphatic chain. |

These predictions are supported by the known chemical shift ranges for carbons in nitriles and secondary alcohols. For instance, the nitrile carbon in similar small molecules typically resonates between 115 and 125 ppm. The carbon bearing the hydroxyl group in secondary alcohols is characteristically found in the 60-80 ppm range.

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound is detailed below.

Sample Preparation

-

Sample Quantity : For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. The higher concentration is beneficial for the less sensitive 13C nucleus.

-

Solvent Selection : Chloroform-d (CDCl3) is a common and suitable solvent for non-polar to moderately polar small organic molecules. Other deuterated solvents such as acetone-d6, acetonitrile-d3, or dimethyl sulfoxide-d6 (DMSO-d6) can be used depending on the sample's solubility and the desired chemical shift reference.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the commercial deuterated solvent, a small drop can be added.

-

Filtration : To ensure a homogeneous magnetic field and sharp spectral lines, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Final Volume : The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.

NMR Data Acquisition

The following parameters are recommended for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons (like the nitrile carbon) to fully relax and provide a more quantitative signal.

-

Pulse Width (P1) : A 30° or 45° pulse is generally used to allow for a shorter relaxation delay.

-

Spectral Width (SW) : A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

-

Number of Scans (NS) : Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Temperature : Standard room temperature (e.g., 298 K).

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy

To aid in the assignment of the carbon signals, DEPT experiments are highly recommended. These experiments differentiate between CH, CH2, and CH3 groups.

-

DEPT-90 : This experiment will only show signals for CH (methine) carbons. In the case of this compound, a single peak corresponding to C2 should be observed.

-

DEPT-135 : This experiment will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. For this compound, C2 and C4 will appear as positive peaks, while C3 will be a negative peak. The nitrile carbon (C1), being quaternary, will be absent in both DEPT-90 and DEPT-135 spectra.

Visualizations

The following diagrams illustrate key aspects of the 13C NMR analysis of this compound.

Caption: Correlation of this compound structure to its predicted 13C NMR signals.

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis of this compound provides a clear and unambiguous method for its structural confirmation. By combining a standard proton-decoupled 13C NMR experiment with DEPT-90 and DEPT-135 sequences, all four carbon environments can be identified and assigned with a high degree of confidence. The predicted chemical shifts, based on established principles of NMR spectroscopy, serve as a reliable guide for interpreting the experimental data. The detailed experimental protocols outlined in this guide will enable researchers to obtain high-quality spectra for this and similar small organic molecules, facilitating their research and development activities.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-hydroxybutanenitrile, a cyanohydrin of significant interest in organic synthesis and pharmaceutical development. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and the correlation between the molecular structure and its IR spectrum.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (also known as propionaldehyde (B47417) cyanohydrin), IR spectroscopy is instrumental in confirming its synthesis and purity. The molecule possesses distinct functional groups—a hydroxyl group (-OH), a nitrile group (-C≡N), and alkyl C-H bonds—each with characteristic absorption bands in the mid-infrared region.

The key vibrational modes that give rise to prominent absorption peaks in the IR spectrum of this compound are:

-

O-H stretching: From the hydroxyl group.

-

C-H stretching: From the ethyl and methine groups.

-

C≡N stretching: From the nitrile group.

-

C-O stretching: From the alcohol moiety.

Analysis of the positions, shapes, and intensities of these bands allows for unambiguous identification of the compound.

Quantitative Spectroscopic Data

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational frequencies for each functional group within the molecule.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Description of Peak |

| O-H (Alcohol) | Stretching | ~3400 | Broad |

| C-H (Alkyl) | Stretching | ~2980-2880 | Medium to Strong |

| C≡N (Nitrile) | Stretching | ~2245 | Sharp, Medium Intensity |

| C-O (Alcohol) | Stretching | ~1100 | Medium to Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocols

A reliable IR spectrum of this compound can be obtained using Fourier Transform Infrared (FTIR) spectroscopy. Below is a detailed protocol for the synthesis of the compound and the subsequent acquisition of its IR spectrum.

Synthesis of this compound from Propanal

This protocol outlines the synthesis via the addition of cyanide to propanal.

Materials:

-

Propanal

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve sodium bisulfite in water.

-

Cool the solution in an ice bath and slowly add propanal while stirring.

-

In a separate flask, dissolve sodium cyanide in water.

-

Slowly add the sodium cyanide solution to the propanal-bisulfite adduct solution.

-

Continue stirring the mixture in the ice bath.

-

Slowly add concentrated hydrochloric acid to the reaction mixture to neutralize it and liberate the cyanohydrin.

-

Transfer the mixture to a separatory funnel. The this compound will separate as an oily layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layer and the ethereal extracts.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Caution: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

FTIR Spectroscopy Protocol

Sample Preparation:

For a neat liquid sample like this compound, the thin-film method is most appropriate.

-

Place a single drop of the purified this compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85 B, is suitable for this analysis.[1]

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean salt plates. This will be used to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the salt plates.

-

Place the prepared sample (the salt plate "sandwich") into the spectrometer's sample compartment.

-

Record the sample spectrum over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

Data Processing:

The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum of this compound.

Visualizing the Process and Structure-Spectrum Correlation

The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure of this compound and its characteristic IR absorption bands.

References

Mass Spectrometry of 2-Hydroxybutanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-hydroxybutanenitrile (also known as propionaldehyde (B47417) cyanohydrin). The document details the expected fragmentation patterns under electron ionization, provides detailed experimental protocols for analysis, and includes visualizations to aid in understanding the underlying processes. This guide is intended to be a valuable resource for researchers and professionals involved in the characterization of small organic molecules.

Predicted Electron Ionization Mass Spectrometry Data

The following table summarizes the predicted quantitative data for the mass spectrum of this compound. The fragmentation pattern is inferred from the known behavior of alcohols and nitriles under electron ionization and by comparison with the closely related compound, 2-hydroxy-2-methylbutanenitrile.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Significance |

| 85 | 5 | [C₄H₇NO]⁺• | Molecular Ion (M⁺•) |

| 84 | 10 | [C₄H₆NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 70 | 20 | [C₃H₄NO]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 58 | 100 | [C₂H₄NO]⁺ | α-cleavage, loss of an ethyl radical ([M-C₂H₅]⁺) |

| 57 | 15 | [C₃H₅O]⁺ | Loss of HCN |

| 56 | 30 | [C₂H₂NO]⁺ | Further fragmentation |

| 42 | 40 | [C₂H₄N]⁺ | Rearrangement and fragmentation |

| 29 | 50 | [C₂H₅]⁺ | Ethyl cation |

| 27 | 25 | [C₂H₃]⁺ | Vinyl cation or [HCN]⁺ |

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is primarily driven by the presence of the hydroxyl and nitrile functional groups. The lone pair of electrons on the oxygen atom makes the molecule susceptible to α-cleavage, which is a dominant fragmentation pathway for alcohols.

Experimental Protocols

The analysis of a polar compound like this compound by gas chromatography-mass spectrometry (GC-MS) often requires careful consideration of the experimental conditions to achieve good chromatographic separation and reliable mass spectra. Both direct analysis and derivatization methods are presented below.

Direct GC-MS Analysis

This protocol is suitable for a preliminary screening or when derivatization is not desirable.

1. Sample Preparation:

-

Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A polar capillary column (e.g., DB-WAX or CP-Wax 52 CB, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended to handle the polar nature of the analyte and provide good peak shape.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 150.

-

GC-MS Analysis with Silylation (Derivatization)

Derivatization is often employed to increase the volatility and thermal stability of polar analytes, leading to improved peak shape and sensitivity. Silylation of the hydroxyl group is a common approach.

1. Derivatization Procedure:

-

Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector.

-

Injector Temperature: 270 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the less polar silylated derivative.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300 to accommodate the higher mass of the silylated derivative.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound, including the option for derivatization.

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-hydroxybutanenitrile (CAS No. 4476-02-2), a crucial intermediate in various chemical syntheses. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a highly toxic substance.[1] It is fatal if it comes into contact with skin or is inhaled, and toxic if swallowed.[2] It is also very toxic to aquatic life with long-lasting effects.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[2][3] |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled[2][3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H7NO[3][4] |

| Molecular Weight | 85.10 g/mol [3][4] |

| Appearance | White to brown powder/solid[5] |

| Boiling Point | 193.2°C at 760 mmHg[6] |

| Density | 0.962 g/mL at 20°C[6] |

| Flash Point | 70.6°C[6] |

Toxicological Data

The primary toxicological concern with this compound is its high acute toxicity.

Table 3: Acute Toxicity Data

| Route of Exposure | Species | Value | Toxic Effects |

| Intraperitoneal | Mouse | LD50: 19 mg/kg[6] | Behavioral - ataxia, Lungs, Thorax, or Respiration - dyspnea, Nutritional and Gross Metabolic - body temperature decrease[6] |

Experimental Protocols

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that a safety shower and eyewash station are readily accessible.[5]

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][5] Contaminated clothing should be removed immediately and washed before reuse.[1]

-

Respiratory Protection: In case of inadequate ventilation or when dusts are generated, a NIOSH-approved respirator is necessary.[2]

4.3. Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in the handling area.[1]

-

Wash hands thoroughly after handling.[5]

-

Use non-sparking tools and prevent electrostatic discharge.[2]

4.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Store locked up.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Visualizations

Caption: General Handling Workflow for this compound

Caption: Emergency Response for Spills of this compound

Caption: First-Aid Procedures for this compound Exposure

First-Aid Measures

Immediate medical attention is crucial in case of any exposure.

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[2] Seek immediate medical attention.[2]

-

Ingestion: Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[2] Ensure adequate ventilation.[2] Avoid contact with skin and eyes and inhalation of dust or vapors.[2] Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Collect the spillage using non-sparking tools and place it in a suitable, closed container for disposal.[2][7]

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[2] All waste containing this compound is classified as hazardous waste.[5]

References

- 1. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C4H7NO | CID 20553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (s)-2-Hydroxybutanenitrile | C4H7NO | CID 11062301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS#:4476-02-2 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Propionaldehyde Cyanohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionaldehyde (B47417) cyanohydrin, systematically known as 2-hydroxybutanenitrile, is a valuable chemical intermediate in the synthesis of various organic compounds, including α-hydroxy acids, β-amino alcohols, and other fine chemicals. This guide provides a comprehensive technical overview of its synthesis, focusing on reaction mechanisms, detailed experimental protocols, and catalytic methodologies. Quantitative data from key studies are summarized for comparative analysis, and critical process workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

The synthesis of cyanohydrins from aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The addition of a cyanide nucleophile to the carbonyl carbon of propionaldehyde results in the formation of propionaldehyde cyanohydrin. This reaction is of significant interest due to the versatile reactivity of the resulting α-hydroxynitrile moiety, which can be further transformed into a variety of functional groups. This document serves as a detailed resource for professionals engaged in chemical synthesis and drug development, offering in-depth information on the preparation of propionaldehyde cyanohydrin.

Reaction Mechanism

The formation of propionaldehyde cyanohydrin proceeds via a nucleophilic addition mechanism. The reaction is typically base-catalyzed, as a basic environment increases the concentration of the cyanide anion (CN⁻), which is a more potent nucleophile than hydrogen cyanide (HCN).[1][2][3][4]

The mechanism can be summarized in two key steps:

-

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of propionaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by a proton source, such as HCN or water, to yield the final propionaldehyde cyanohydrin product and regenerate the cyanide catalyst.

For safety, hydrogen cyanide is often generated in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid.[1][2][5] The pH of the reaction is a critical parameter, with a slightly acidic to neutral pH (around 4-5) often providing the optimal rate of reaction by maintaining a sufficient concentration of both free cyanide ions and HCN for the protonation step.[1][2][5]

Synthesis Methodologies

Several methodologies exist for the synthesis of propionaldehyde cyanohydrin, ranging from classical chemical synthesis to more advanced catalytic and enantioselective methods.

Classical Synthesis with in situ HCN Generation

A common and practical approach involves the in situ generation of hydrogen cyanide from an alkali metal cyanide and an acid in the presence of propionaldehyde. This method avoids the handling of highly toxic gaseous HCN.

A general procedure involves dissolving sodium or potassium cyanide in water, cooling the solution, and then simultaneously adding propionaldehyde and an acid (e.g., sulfuric or hydrochloric acid) while maintaining a low temperature to control the exothermic reaction.[1][2][5][6] The product is then typically extracted from the aqueous layer using an organic solvent.

Catalytic Synthesis

Various catalysts can be employed to enhance the rate and selectivity of the cyanohydrin synthesis.

-

Base Catalysis: As previously mentioned, the reaction is inherently base-catalyzed. Organic bases, such as triethylamine (B128534), are effective in promoting the reaction.[7]

-

Enzymatic Catalysis: For the synthesis of chiral propionaldehyde cyanohydrin, hydroxynitrile lyases (HNLs) are highly effective biocatalysts.[8][9][10] These enzymes catalyze the enantioselective addition of HCN to aldehydes, yielding optically active cyanohydrins, which are crucial building blocks in the synthesis of pharmaceuticals. For instance, (R)-cyanohydrins can be obtained with good yield and high enantiomeric excess using HNL from Prunus mume.[8]

-

Lewis Acid and Organocatalysis: A variety of Lewis acids and organocatalysts have been developed for the enantioselective synthesis of cyanohydrins.[11] These catalysts activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the cyanide ion.

Experimental Protocols

The following protocols are based on a patented industrial process for the production of this compound (propionaldehyde cyanohydrin).[7]

Protocol 1: Batch Process with Triethylamine Catalyst

-

Reaction Setup: A reactor equipped with a thermometer, a reflux condenser, and a stirrer is charged with toluene (B28343) as a solvent and cooled to 10°C.

-

Reagent Addition: A solution of propionaldehyde containing 0.6 mol% triethylamine and a separate solution of hydrogen cyanide are simultaneously supplied to the reactor over a two-hour period while maintaining the internal temperature between 10 and 20°C.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by analyzing aliquots of the reaction mixture. Upon completion, the resulting reaction liquid contains the product.

Protocol 2: Semi-Batch Process

-

Initial Charge: A reactor is charged with hydrogen cyanide and triethylamine and cooled to below 10°C.

-

Staged Addition: Propionaldehyde containing triethylamine is supplied in portions over a period of time while maintaining the temperature between 0 and 10°C.

-

Reaction Time: The reaction mixture is held at the specified temperature for an extended period (e.g., eighteen hours) to ensure complete conversion.

Quantitative Data

The following table summarizes the quantitative data from the experimental protocols described in the patent for the synthesis of this compound (HBN).[7]

| Parameter | Protocol 1 (Batch) | Protocol 2 (Semi-Batch) | Protocol 3 (Staged Feed) |

| Solvent | Toluene | Not specified | Not specified |

| Catalyst | Triethylamine (0.6 mol%) | Triethylamine (0.6 mol%) | Triethylamine |

| Temperature | 10-20°C | 0-10°C | Not specified |

| Reaction Time | 2 hours (addition) | 18 hours (hold) | 2 hours (addition) |

| Reactant Ratio (HCN/Propionaldehyde) | 1.06 mol/mol | Varied | Varied (0.87 then 1.30) |

| Yield of HBN | 96 mol% | 94 mol% | 96 mol% |

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of propionaldehyde cyanohydrin.

Safety Considerations

Hydrogen cyanide and alkali metal cyanides are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Procedures for quenching and disposal of cyanide-containing waste must be strictly followed. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of propionaldehyde cyanohydrin is a well-established and versatile reaction. This guide has provided a detailed overview of the underlying mechanism, various synthetic approaches, and specific experimental protocols with quantitative data. The choice of methodology will depend on the desired scale, purity requirements, and the need for stereocontrol. For enantiomerically pure products, enzymatic catalysis offers a highly efficient and green alternative to traditional chemical methods. Careful adherence to safety protocols is paramount when working with cyanide-containing reagents.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgosolver.com [orgosolver.com]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

- 7. US20100256409A1 - Process for production of cyanohydrin compound, and process for production of alpha hydroxyester compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

A Technical Guide to the Enantiomers of 2-Hydroxybutanenitrile for Researchers and Drug Development Professionals

Introduction: (R)- and (S)-2-Hydroxybutanenitrile are chiral cyanohydrins that serve as versatile and valuable building blocks in modern organic and medicinal chemistry. Their bifunctional nature, possessing both a hydroxyl and a nitrile group at a stereogenic center, allows for diverse chemical transformations into key intermediates such as α-hydroxy acids, β-amino alcohols, and other complex chiral molecules.[1] In the pharmaceutical industry, the use of single-enantiomer drugs is paramount, as different enantiomers of a molecule often exhibit distinct pharmacological activities, potencies, and toxicity profiles.[2][3] Consequently, the ability to synthesize and analyze enantiomerically pure forms of 2-hydroxybutanenitrile is critical for the development of novel therapeutics with improved efficacy and safety. This guide provides an in-depth overview of the physicochemical properties, stereoselective synthesis, analytical separation, and synthetic applications of these important chiral synthons.

Physicochemical and Chiroptical Properties

The enantiomers of this compound share identical physical properties such as boiling point, density, and molecular weight, but differ in their interaction with plane-polarized light, a property known as optical activity. This is quantified by the specific rotation, which is equal in magnitude but opposite in direction for each enantiomer.[4] A summary of their key properties is presented below.

| Property | (R)-2-Hydroxybutanenitrile | (S)-2-Hydroxybutanenitrile | Racemic this compound |

| IUPAC Name | (2R)-2-hydroxybutanenitrile[5] | (2S)-2-hydroxybutanenitrile[6] | This compound[7] |

| Synonyms | r-hydroxybutyronitrile[5] | 2-hydroxybutyro-nitrile[6] | Butanal cyanohydrin |

| CAS Number | 10021-62-2[5] | 107485-32-5[6] | 4476-02-2[8] |

| Molecular Formula | C₄H₇NO[5] | C₄H₇NO[6] | C₄H₇NO[7] |

| Molecular Weight | 85.10 g/mol [5] | 85.10 g/mol [6] | 85.10 g/mol [7] |

| Boiling Point | 179 °C (Predicted for racemate)[7] | 179 °C (Predicted for racemate)[7] | 179 °C[7] |

| Specific Rotation [α] | Data not available in surveyed literature. Expected to be equal and opposite to the (S)-enantiomer. | Data not available in surveyed literature. Expected to be positive or negative. | 0° (by definition) |

| Computed XLogP3 | 0.3[5] | 0.3[6] | Not Applicable |

Stereoselective Synthesis and Analysis

The production of enantiomerically pure this compound relies on asymmetric synthesis, most commonly through biocatalysis, or the resolution of a racemic mixture.

Enantioselective Enzymatic Synthesis

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, providing a green and highly selective route to chiral cyanohydrins.[9] The stereochemical outcome depends on the specific HNL used.

-

(S)-2-Hydroxybutanenitrile: (S)-selective HNLs, such as those from the rubber tree (Hevea brasiliensis, HbHNL) or cassava (Manihot esculenta, MeHNL), are employed to synthesize the (S)-enantiomer from propanal and a cyanide source.[9]

-

(R)-2-Hydroxybutanenitrile: (R)-selective HNLs are used for the corresponding (R)-enantiomer. For instance, the HNL from Linum usitatissimum has been shown to produce (R)-butan-2-one cyanohydrin with high enantiomeric excess.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

The analysis of enantiomeric purity and the separation of (R)- and (S)-2-hydroxybutanenitrile is effectively achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[7][10] Polysaccharide-based columns, such as Chiralcel® OD or Chiralpak® AD, are particularly effective for separating small, polar molecules like cyanohydrins.[10]

Applications in Drug Development

Chiral α-hydroxy nitriles are precursors to other synthetically important chiral molecules. The selective transformation of either the hydroxyl or nitrile group allows for the creation of a wide array of functionalized, enantiopure compounds.

-

Synthesis of Chiral α-Hydroxy Acids: Acidic or basic hydrolysis of the nitrile moiety yields the corresponding α-hydroxy carboxylic acid, a structural motif present in many pharmaceuticals.[11]

-

Synthesis of Chiral β-Amino Alcohols: Reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) produces a β-amino alcohol. This class of compounds is a key pharmacophore in various drugs, including the antitubercular agent Ethambutol (B1671381), which is synthesized from the chiral building block (S)-2-aminobutan-1-ol.[12]

The use of enantiomerically pure this compound ensures the stereochemical integrity of the final active pharmaceutical ingredient (API), which is a critical requirement for regulatory approval and therapeutic success.[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-2-Hydroxybutanenitrile

This protocol is a representative procedure based on established methods for HNL-catalyzed reactions.[9]

-

Reaction Setup: Prepare a biphasic system in a jacketed glass reactor equipped with an overhead stirrer.

-

Aqueous Phase: Prepare a 0.1 M citrate (B86180) buffer and adjust the pH to 4.5. Dissolve the (S)-Hydroxynitrile lyase (e.g., from H. brasiliensis) in the buffer.

-

Organic Phase: Use an immiscible organic solvent such as methyl tert-butyl ether (MTBE). Dissolve propanal (1.0 eq) in the MTBE.

-

-

Cyanide Source: Prepare a stock solution of potassium cyanide (KCN) (1.2 eq) in the citrate buffer.

-

Reaction Execution:

-

Combine the aqueous enzyme phase and the organic propanal phase in the reactor. Begin vigorous stirring (e.g., 500 rpm) to create a fine emulsion.

-

Maintain the reaction temperature at 25°C.

-

Add the KCN solution dropwise over 2-3 hours using a syringe pump to maintain a low concentration of free cyanide.

-

-

Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase, quenching with a mild acid, and analyzing by gas chromatography (GC) or chiral HPLC.

-

Workup: Once the reaction reaches completion (typically >95% conversion), stop the stirring and allow the phases to separate.

-

Collect the upper organic layer.

-

Extract the aqueous layer twice with fresh MTBE.

-

Combine all organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation to yield enantiomerically enriched (S)-2-hydroxybutanenitrile. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol provides a starting point for developing a specific method for the analysis of this compound enantiomers.[7][10]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

-

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase consisting of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

-

Filter and degas the mobile phase prior to use.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

-

Dilute the stock solution to a working concentration of approximately 20 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).[10]

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times for both enantiomers and calculate the resolution factor.

-

Inject the synthesized sample to determine the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

-

Disclaimer: The synthesis protocols described involve highly toxic materials, such as potassium cyanide. All experimental work must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and adherence to all institutional safety guidelines.

References

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 7. chromatographyonline.com [chromatographyonline.com]